molecular formula C23H32N4S B3505785 N-(2,3-dimethylphenyl)-N'-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}thiourea

N-(2,3-dimethylphenyl)-N'-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}thiourea

Cat. No.: B3505785
M. Wt: 396.6 g/mol
InChI Key: AJNVHQHWOCDXFB-UHFFFAOYSA-N
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Description

Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom . The specific compound you mentioned is a type of thiourea that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The compound contains a thiourea group, a piperazine ring, and two 2,3-dimethylphenyl groups . The presence of these functional groups will influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions. They can act as nucleophiles, and the sulfur atom can undergo oxidation . The reactivity of the compound could also be influenced by the piperazine ring and the 2,3-dimethylphenyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfur atom in the thiourea group could result in a higher boiling point compared to ureas . The piperazine ring could influence the compound’s solubility in water .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some thioureas are used as accelerators in the vulcanization of rubber, while others have biological activity .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Some thioureas are known to be toxic, and the compound could potentially be harmful if ingested, inhaled, or comes into contact with the skin .

Future Directions

The potential applications of this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the synthesis of other compounds, or it could have applications in fields such as materials science or medicinal chemistry .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4S/c1-17-7-5-9-21(19(17)3)25-23(28)24-11-12-26-13-15-27(16-14-26)22-10-6-8-18(2)20(22)4/h5-10H,11-16H2,1-4H3,(H2,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNVHQHWOCDXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NCCN2CCN(CC2)C3=CC=CC(=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dimethylphenyl)-N'-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}thiourea
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N-(2,3-dimethylphenyl)-N'-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}thiourea
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N-(2,3-dimethylphenyl)-N'-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}thiourea
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N-(2,3-dimethylphenyl)-N'-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}thiourea
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N-(2,3-dimethylphenyl)-N'-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}thiourea
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N-(2,3-dimethylphenyl)-N'-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}thiourea

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